Cas no 23643-38-1 (2’-C-Methyl-5-fluorouridine)
2’-C-Methyl-5-fluorouridine Chemical and Physical Properties
Names and Identifiers
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- 2'-C-methyl-5-fluorouridine
- 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione
- 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- 2’-C-Methyl-5-fluorouridine
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- Inchi: 1S/C10H13FN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1
- InChI Key: JJGOHYAJPJNPOC-LTNPLRIYSA-N
- SMILES: FC1C(NC(N(C=1)[C@H]1[C@@](C)([C@@H]([C@@H](CO)O1)O)O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 455
- XLogP3: -2
- Topological Polar Surface Area: 119
2’-C-Methyl-5-fluorouridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C240435-1mg |
2’-C-Methyl-5-fluorouridine |
23643-38-1 | 1mg |
$ 125.00 | 2022-04-01 | ||
| TRC | C240435-2.5mg |
2’-C-Methyl-5-fluorouridine |
23643-38-1 | 2.5mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C240435-5mg |
2’-C-Methyl-5-fluorouridine |
23643-38-1 | 5mg |
$ 415.00 | 2022-04-01 | ||
| A2B Chem LLC | AY17162-1mg |
2’-C-Methyl-5-fluorouridine |
23643-38-1 | 1mg |
$188.00 | 2024-04-20 | ||
| A2B Chem LLC | AY17162-2mg |
2’-C-Methyl-5-fluorouridine |
23643-38-1 | 2mg |
$225.00 | 2024-04-20 | ||
| A2B Chem LLC | AY17162-5mg |
2’-C-Methyl-5-fluorouridine |
23643-38-1 | 5mg |
$350.00 | 2024-04-20 | ||
| A2B Chem LLC | AY17162-10mg |
2’-C-Methyl-5-fluorouridine |
23643-38-1 | 10mg |
$475.00 | 2024-04-20 |
2’-C-Methyl-5-fluorouridine Suppliers
2’-C-Methyl-5-fluorouridine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2’-C-Methyl-5-fluorouridine
2’-C-Methyl-5-fluorouridine: A Comprehensive Overview
2’-C-Methyl-5-fluorouridine is a synthetic nucleoside analog with significant potential in the field of antiviral therapy and beyond. This compound, also referred to as 2'-C-methyl-5-fluorouracil ribonucleoside, has garnered attention due to its unique chemical structure and promising biological activities. The molecule consists of a ribose sugar modified at the 2' position with a methyl group and a fluorine atom substituted at the 5-position of the uracil base. These structural modifications confer distinctive properties that make it an intriguing candidate for therapeutic applications.
Recent studies have highlighted the antiviral activity of 2’-C-Methyl-5-fluorouridine against various RNA viruses, including influenza A virus and coronaviruses. Its ability to inhibit viral replication without causing significant cytotoxicity makes it a promising lead compound for drug development. Researchers have demonstrated that this nucleoside analog can effectively incorporate into viral RNA, leading to premature termination of viral genome synthesis. This mechanism underscores its potential as a broad-spectrum antiviral agent.
In addition to its antiviral properties, 2’-C-Methyl-5-fluorouridine has shown immunomodulatory effects in preclinical models. Studies suggest that it can enhance the host immune response by modulating key signaling pathways involved in inflammation and immune regulation. This dual functionality—combining antiviral activity with immunomodulation—positions it as a versatile therapeutic agent for complex viral infections.
The synthesis of 2’-C-Methyl-5-fluorouridine involves a multi-step process that includes nucleoside modification and fluorination. Chemists have developed efficient methodologies to synthesize this compound, ensuring scalability for potential large-scale production. The use of advanced organic chemistry techniques has enabled the precise modification of the ribose sugar and uracil base, paving the way for further structural optimization.
Recent advancements in computational chemistry have also contributed to our understanding of 2’-C-Methyl-5-fluorouridine's interactions with viral polymerases. Molecular docking studies have revealed key binding motifs that facilitate its incorporation into viral RNA. These insights are invaluable for designing next-generation nucleoside analogs with improved efficacy and reduced side effects.
Despite its promising profile, further research is needed to fully elucidate the pharmacokinetics, safety, and long-term efficacy of 2’-C-Methyl-5-fluorouridine in humans. Ongoing clinical trials are evaluating its safety profile and therapeutic potential in patients with viral infections. Collaborative efforts between academia, industry, and regulatory agencies are essential to accelerate its development into a clinically approved drug.
In conclusion, 2’-C-Methyl-5-fluorouridine represents a cutting-edge advancement in antiviral drug discovery. Its unique chemical properties, combined with emerging insights from preclinical studies, position it as a leading candidate for addressing unmet medical needs in infectious diseases. As research progresses, this compound holds the promise of becoming an integral part of future antiviral therapies.
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